
N-Hydroxy-N-methylanthracene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N-methylanthracene-9-carboxamide is an organic compound with the molecular formula C16H13NO2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a carboxamide group at the 9-position of the anthracene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-methylanthracene-9-carboxamide typically involves the amidation of anthracene-9-carboxylic acid with N-methylhydroxylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Catalytic amidation often employs coupling reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to activate the carboxylic acid group, facilitating the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-methylanthracene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
N-Hydroxy-N-methylanthracene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-methylanthracene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-N-methylanthracene-1-carboxamide
- N-Hydroxy-N-methylanthracene-2-carboxamide
- N-Hydroxy-N-methylanthracene-3-carboxamide
Uniqueness
N-Hydroxy-N-methylanthracene-9-carboxamide is unique due to its specific substitution pattern on the anthracene ring, which influences its chemical reactivity and biological activity
Properties
CAS No. |
145295-87-0 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-hydroxy-N-methylanthracene-9-carboxamide |
InChI |
InChI=1S/C16H13NO2/c1-17(19)16(18)15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10,19H,1H3 |
InChI Key |
SGONKMQLVJHYPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-{[Tri(propan-2-yl)silyl]oxy}heptanal](/img/structure/B12555625.png)
![2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B12555635.png)
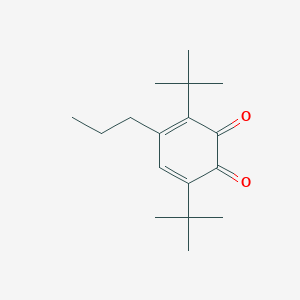
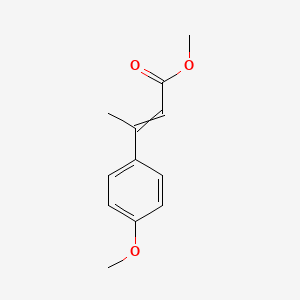
![2,5-Bis[(propan-2-yl)oxy]benzoic acid](/img/structure/B12555649.png)

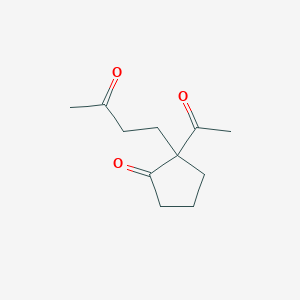
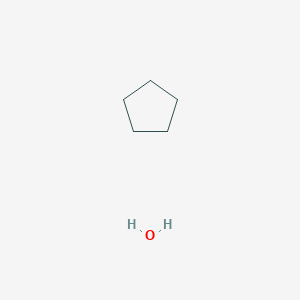
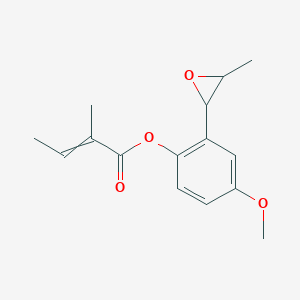
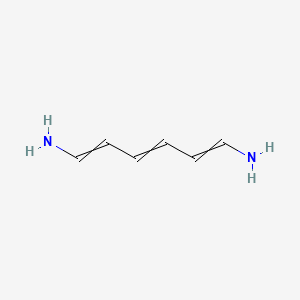


![6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12555714.png)
